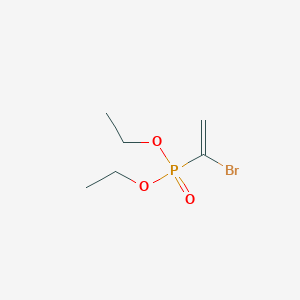
Phosphonic acid, (1-bromoethenyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H12BrO3P and a molecular weight of 243.04 g/mol . This compound is characterized by the presence of a phosphonic acid group, a bromoethenyl group, and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 1-bromo-1-ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromoethenyl group can yield different products depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-bromoethenyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-bromoethenyl)-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (1-chloroethenyl)-, diethyl ester
- Phosphonic acid, (1-fluoroethenyl)-, diethyl ester
- Phosphonic acid, (1-iodoethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen groups, such as chloro, fluoro, and iodo derivatives .
Propiedades
Número CAS |
38318-52-4 |
|---|---|
Fórmula molecular |
C6H12BrO3P |
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
1-bromo-1-diethoxyphosphorylethene |
InChI |
InChI=1S/C6H12BrO3P/c1-4-9-11(8,6(3)7)10-5-2/h3-5H2,1-2H3 |
Clave InChI |
SQMBBBWHQORDNI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


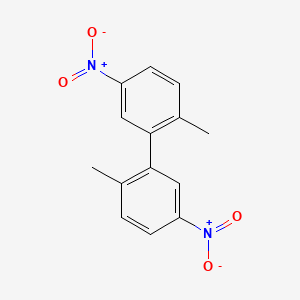
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
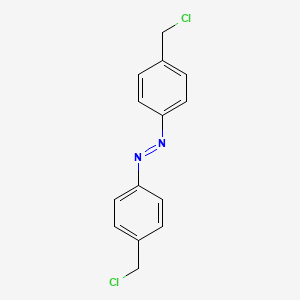
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
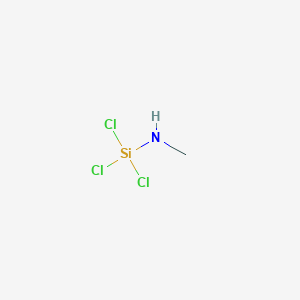
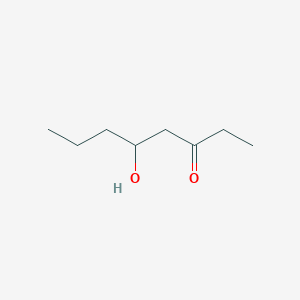
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
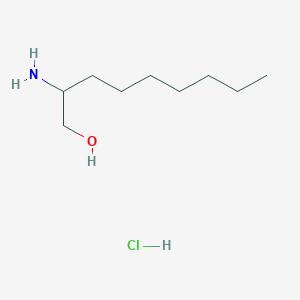
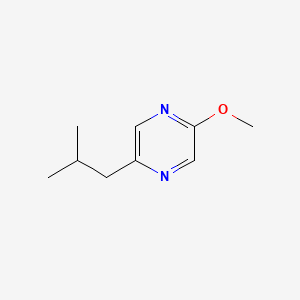
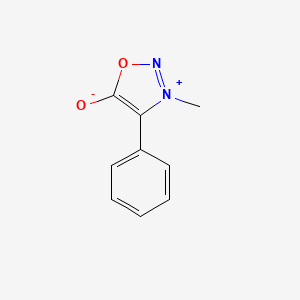
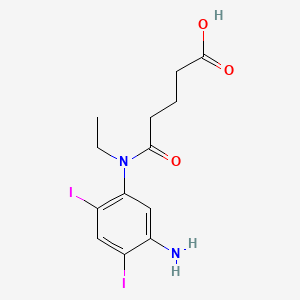
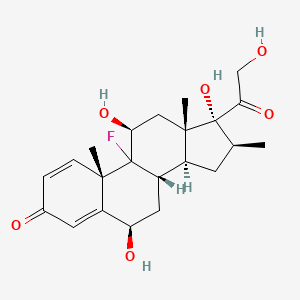
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
